molecular formula C9H10N4 B12985273 2-(Pyrrolidin-1-yl)pyrimidine-4-carbonitrile

2-(Pyrrolidin-1-yl)pyrimidine-4-carbonitrile

Cat. No.: B12985273
M. Wt: 174.20 g/mol
InChI Key: UZUZMHAKZGZHSM-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrrolidine ring attached to a pyrimidine ring with a nitrile group at the 4-position. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)pyrimidine-4-carbonitrile can be achieved through several methodsThis method typically requires the use of organometallic catalysts and specific reaction conditions to ensure high yield and purity .

Another method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of this compound in a single step. This approach often relies on intramolecular cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure cost-effectiveness and scalability. The choice of method depends on factors such as availability of starting materials, cost, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .

Scientific Research Applications

2-(Pyrrolidin-1-yl)pyrimidine-4-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, derivatives of this compound have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:

Uniqueness

2-(Pyrrolidin-1-yl)pyrimidine-4-carbonitrile is unique due to its specific combination of a pyrrolidine ring and a pyrimidine ring with a nitrile group. This structure provides distinct chemical properties and biological activities, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-pyrrolidin-1-ylpyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-7-8-3-4-11-9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUZMHAKZGZHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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